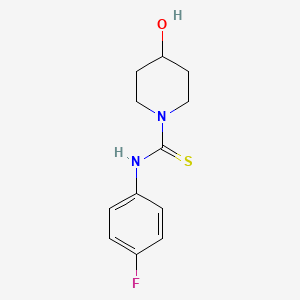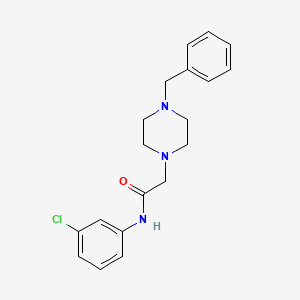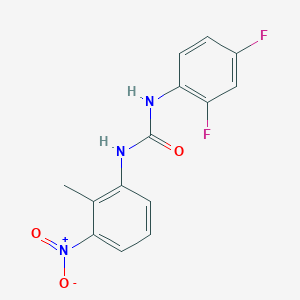
N-(2,4-difluorophenyl)-N'-(2-methyl-3-nitrophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-N'-(2-methyl-3-nitrophenyl)urea (DFMU) is a chemical compound that has been widely studied in scientific research for its various applications. It is a urea derivative that has shown potential in the fields of medicine, agriculture, and environmental science.
作用機序
N-(2,4-difluorophenyl)-N'-(2-methyl-3-nitrophenyl)urea works by inhibiting the activity of specific enzymes, including PARP and ALS. PARP is involved in DNA repair, and its inhibition leads to the accumulation of DNA damage and eventually cell death. ALS is involved in the biosynthesis of branched-chain amino acids, and its inhibition leads to the accumulation of toxic intermediates and eventually plant death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound leads to the accumulation of DNA damage and eventually cell death. In plants, this compound leads to the accumulation of toxic intermediates and eventually plant death. This compound has also been shown to have anti-inflammatory effects in animal models.
実験室実験の利点と制限
N-(2,4-difluorophenyl)-N'-(2-methyl-3-nitrophenyl)urea has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has limited selectivity, which can make it difficult to study specific enzymes or pathways.
将来の方向性
There are several future directions for the study of N-(2,4-difluorophenyl)-N'-(2-methyl-3-nitrophenyl)urea. One potential direction is the development of more selective PARP inhibitors for cancer treatment. Another potential direction is the development of this compound derivatives with improved solubility and selectivity. Additionally, the use of this compound as an herbicide could be further explored, including its potential impact on non-target organisms and the environment.
合成法
N-(2,4-difluorophenyl)-N'-(2-methyl-3-nitrophenyl)urea can be synthesized through a reaction between 2,4-difluoroaniline and 2-methyl-3-nitroaniline in the presence of a catalyst such as copper(II) oxide. The reaction results in the formation of this compound as a yellow crystalline solid. The purity of the compound can be increased through recrystallization and purification techniques.
科学的研究の応用
N-(2,4-difluorophenyl)-N'-(2-methyl-3-nitrophenyl)urea has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound works by inhibiting the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This inhibition leads to the accumulation of DNA damage and eventually leads to cell death.
In addition to its use in cancer treatment, this compound has also been studied for its potential use as an herbicide. It has been shown to inhibit the growth of various weeds, including pigweed and velvetleaf. This compound works by inhibiting the enzyme acetolactate synthase (ALS), which is involved in the biosynthesis of branched-chain amino acids. This inhibition leads to the accumulation of toxic intermediates and eventually leads to plant death.
特性
IUPAC Name |
1-(2,4-difluorophenyl)-3-(2-methyl-3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N3O3/c1-8-11(3-2-4-13(8)19(21)22)17-14(20)18-12-6-5-9(15)7-10(12)16/h2-7H,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFQPIJXYGKLSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-bromobenzyl)thio]acetamide](/img/structure/B5786190.png)

![2-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5786211.png)
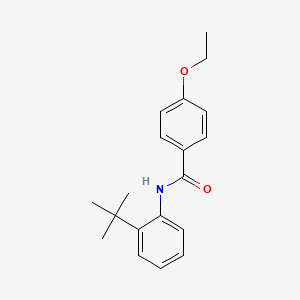
![4-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5786222.png)
![4-[benzyl(methylsulfonyl)amino]-N-methylbenzamide](/img/structure/B5786229.png)
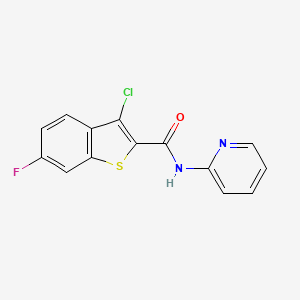

![N-isobutyl-3-[(trifluoroacetyl)amino]benzamide](/img/structure/B5786247.png)

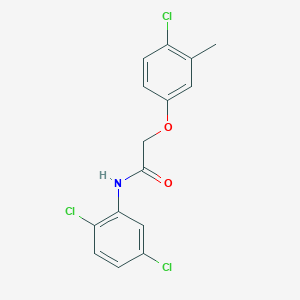
![4-[(phenylthio)methyl]benzamide](/img/structure/B5786254.png)
